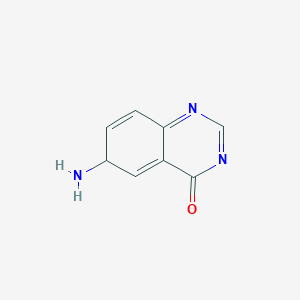

6-amino-6H-quinazolin-4-one

Description

Significance of the Quinazolinone Heterocyclic System

The quinazolinone ring system is considered a "privileged structure" in drug discovery. nih.govresearchgate.nettaylorandfrancis.com This designation is due to its ability to bind to various biological targets, leading to a wide array of pharmacological activities. nih.gov The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis reactions contributes to its suitability as a core scaffold for drug development. researchgate.net

The key features contributing to its significance include:

Structural Versatility: The quinazolinone core allows for extensive chemical modifications at multiple positions (typically 2, 3, 6, and 8), which significantly influences the compound's physicochemical properties and biological activity. nih.govmdpi.com

Fused Ring System: The fusion of a benzene (B151609) ring with a pyrimidine (B1678525) ring creates a rigid structure that can effectively interact with biological macromolecules. ijpsjournal.com

Lipophilicity: The inherent lipophilicity of the quinazolinone scaffold can facilitate passage through biological membranes, such as the blood-brain barrier, making it a suitable framework for targeting central nervous system disorders. nih.gov

Natural Occurrence: Quinazolinone derivatives are the building blocks of over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals, highlighting their biological relevance. nih.govmdpi.com

Historical Trajectories and Evolution of Quinazolinone Research

The history of quinazolinone chemistry dates back to the 19th century.

1869: The first synthesis of a quinazoline (B50416) derivative was reported by Griess, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.govamazonaws.com

1887: The name "quinazoline" was proposed by Widdege. researchgate.net

1895: The synthesis of the parent quinazoline compound was first reported by August Bischler and Lang. mdpi.comwikipedia.org

1903: A more satisfactory synthesis of quinazoline was developed by Gabriel. nih.govencyclopedia.pub

Mid-20th Century: The discovery of the sedative-hypnotic effects of methaqualone, a synthetic quinazolinone, spurred significant research into the pharmacological properties of this class of compounds. juniperpublishers.com

Early research focused on fundamental synthesis and characterization. Over time, the focus shifted towards exploring the vast therapeutic potential of these molecules, leading to the development of numerous derivatives with diverse biological activities. amazonaws.com Modern synthetic methods, including microwave-assisted synthesis and multi-component reactions, have further accelerated the discovery of novel quinazolinone-based compounds. ijpsjournal.comresearchgate.net

Overview of the Biological Significance of Quinazolinone Derivatives in Biological Systems

Quinazolinone derivatives exhibit a remarkable spectrum of biological and pharmacological activities, making them a cornerstone of medicinal chemistry research. acgpubs.orgnih.govnih.gov The versatility of the scaffold allows for the development of agents targeting a wide range of diseases. ijpsjournal.com

A three-step synthesis for 6-amino-3(H)-quinazolin-4-one has been developed, starting with the condensation of anthranilic acid and formamide (B127407). researchgate.net The resulting 3(H)-quinazolin-4-one undergoes nitration at the 6th position, followed by reduction of the nitro group to yield the final amino derivative. researchgate.net

The broad biological significance is summarized in the table below, which lists various activities and examples of quinazolinone derivatives.

| Biological Activity | Description | Example Compound(s) | Citation(s) |

| Anticancer | Derivatives have shown potent activity against various cancer cell lines, often by inhibiting protein kinases like EGFR. | Gefitinib, Lapatinib | mdpi.comwikipedia.org |

| Antimicrobial | Includes antibacterial and antifungal properties against a range of pathogens. | 6,8-dibromo-4(3H)quinazolinone derivatives | acgpubs.org |

| Anti-inflammatory | Compounds have demonstrated the ability to reduce inflammation in various models. | 2-(2,4-disubstituted-thiazol-5-yl)-3-aryl-4(3H)-quinazolinone | acgpubs.org |

| Antiviral | Activity has been reported against several viruses, including HIV and influenza. | 2,4 disubstituted quinazoline derivatives | mdpi.commdpi.com |

| Antimalarial | Some quinazolinone derivatives have shown promise as antimalarial agents. | Febrifugine Analogs | mdpi.comjuniperpublishers.com |

| Anticonvulsant | Certain derivatives exhibit activity in controlling seizures. | 2-Methyl-3-amino-4(3H)-quinazolinone derivatives | acgpubs.orgekb.eg |

| Antihypertensive | The scaffold is present in drugs used to manage high blood pressure. | Quinazoline derivatives | nih.govekb.eg |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

6-amino-6H-quinazolin-4-one |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-5H,9H2 |

InChI Key |

RKKRTXJMBKINIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=NC(=O)C2=CC1N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 6h Quinazolin 4 One and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of quinazolin-4-ones, including the 6-amino substituted variants, have long relied on cyclocondensation and cyclization reactions involving readily available starting materials.

Cyclocondensation Reactions from Anthranilic Acid and Derivatives

A foundational and widely employed method for constructing the quinazolin-4-one skeleton involves the condensation of anthranilic acid or its derivatives with a source of a single carbon atom, most commonly formamide (B127407). researchgate.netgeneris-publishing.comepstem.net The reaction typically proceeds by heating a mixture of anthranilic acid and an excess of formamide. generis-publishing.comepstem.net This process leads to the formation of the quinazolin-4-one ring system through a dehydration process. generis-publishing.com To obtain 6-amino-3(H)-quinazolin-4-one, a multi-step synthesis can be performed starting with the condensation of anthranilic acid and formamide to yield 3(H)-quinazolin-4-one. researchgate.net This intermediate is then nitrated to introduce a nitro group at the 6-position, followed by reduction of the nitro group to an amino group using a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O). researchgate.net

Variations of this approach utilize different derivatives of anthranilic acid. For instance, N-acyl anthranilic acids can be cyclized using acetic anhydride (B1165640) to form an intermediate which can then be further reacted. brieflands.com Additionally, isatoic anhydride, a derivative of anthranilic acid, can be used in three-component reactions with amines and glyoxylic acid to furnish quinazolin-4-one derivatives. researchgate.net

| Starting Materials | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Anthranilic acid, Formamide | Heat (130-135 °C) | 3(H)-Quinazolin-4-one | generis-publishing.com |

| 3(H)-Quinazolin-4-one | Nitriding compound, then SnCl₂·2H₂O | 6-amino-3(H)-quinazolin-4-one | researchgate.net |

| Anthranilic acid, Isothiocyanate derivatives | Ethanol, Reflux | 2-Mercapto-3-substituted-quinazolin-4(3H)-ones | mdpi.com |

| Isatoic anhydride, Amines, Glyoxylic acid | Lemon juice, PEG-400, Ultrasound | 3-Substituted quinazolin-4(3H)-one derivatives | researchgate.net |

Approaches Utilizing Ortho-Aminobenzamides and Ortho-Halobenzamides

Another significant class of starting materials for quinazolin-4-one synthesis are ortho-aminobenzamides and ortho-halobenzamides. acs.orgnih.gov These compounds offer a versatile platform for intermolecular annulation reactions.

Ortho-aminobenzamides can undergo cyclocondensation with various electrophiles. For example, their reaction with aldehydes, catalyzed by copper salts or under aerobic oxidative conditions, yields quinazolin-4-one derivatives. acs.orgnih.gov Similarly, ortho-aminobenzamides can be coupled with alcohols, a reaction that can be promoted by iodine or transition metal catalysts. nih.govnih.gov A one-step synthesis of 2-alkyl- and 2-arylquinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters in the presence of acetic acid has also been reported. nih.gov

Ortho-halobenzamides, particularly ortho-fluorobenzamides and ortho-bromobenzamides, are also valuable precursors. acs.orgnih.gov These can react with a nitrogen source, such as amides or benzylamines, often catalyzed by copper salts, to form the quinazolinone ring. acs.orgnih.gov For instance, the reaction of ortho-fluorobenzamides with amides can be promoted by a base like cesium carbonate (Cs₂CO₃) in a transition-metal-free approach. nih.gov

Benzoxazinone (B8607429) Intermediate-Mediated Cyclization Pathways

The use of 4H-3,1-benzoxazin-4-one intermediates provides a reliable and frequently used pathway to quinazolin-4-ones. brieflands.comarabjchem.orgnih.govsemanticscholar.org These intermediates are typically synthesized by condensing anthranilic acid with an acyl chloride, followed by dehydration and ring closure, often using acetic anhydride. brieflands.com

The benzoxazinone ring is susceptible to nucleophilic attack. Reaction with various nitrogen nucleophiles, such as primary amines, hydrazine (B178648), or amino acids, leads to the opening of the benzoxazinone ring followed by recyclization to form the corresponding quinazolin-4-one derivative. brieflands.comarabjchem.orgsemanticscholar.org For example, reacting a benzoxazinone with hydrazine hydrate (B1144303) can yield a 3-aminoquinazolin-4-one. arabjchem.org This strategy allows for the introduction of a wide range of substituents at the 3-position of the quinazolinone core.

Transition Metal-Catalyzed Synthetic Strategies

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of quinazolin-4-ones, offering high efficiency, functional group tolerance, and novel reaction pathways.

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Palladium catalysts have been extensively used in the synthesis of quinazolinone derivatives through various cross-coupling and cyclization reactions. nih.govnih.govorganic-chemistry.orgdntb.gov.uamdpi.commdpi.com

One common approach involves the palladium-catalyzed coupling of a substituted anthranilamide with aryl halides and an isocyanide in a three-component reaction. organic-chemistry.org This method allows for the efficient construction of 2,3-disubstituted quinazolinones. Palladium-catalyzed oxidative cyclization reactions have also been developed. For instance, the reaction of o-aminobenzamides with benzylic alcohols can be catalyzed by palladium complexes to afford 2-substituted quinazolin-4(3H)-ones. nih.gov Furthermore, Suzuki cross-coupling reactions, catalyzed by palladium complexes like Pd(dppf)Cl₂, are employed to synthesize complex quinazolinone derivatives by coupling bromo-substituted quinazolines with boronic acids or esters. dntb.gov.uamdpi.com

| Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| N-substituted anthranilamides, isocyanides, arylboronic acids | Palladium catalyst | 2,3-disubstituted quinazolinones | organic-chemistry.org |

| o-Aminobenzamides, benzylic alcohols | Palladium catalyst | 2-substituted quinazolin-4(3H)-ones | nih.gov |

| Bromo-substituted quinazolines, boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, Na₂CO₃, Bu₄NBr | Unsymmetrical and symmetrical quinazolinylphenyl-1,3,4-thiadiazole derivatives | mdpi.com |

Copper-Catalyzed Coupling Reactions and Annulations

Copper catalysts offer a more economical and environmentally friendly alternative to palladium for the synthesis of quinazolin-4-ones. acs.orgnih.govchim.itacs.orguantwerpen.beresearchgate.netthieme-connect.com Copper-catalyzed reactions are particularly effective for forming the quinazolinone ring through C-N bond formation.

A prominent method involves the copper-catalyzed reaction of ortho-halobenzamides with various nitrogen sources. acs.orgnih.gov For example, CuI can catalyze the coupling of N-substituted ortho-bromobenzamides with formamide. organic-chemistry.org Copper salts like CuBr can catalyze the reaction of ortho-halobenzamides with benzylamines or amino acids. acs.orgnih.gov Another strategy is the copper-catalyzed cascade reaction of 2-halobenzamides with nitriles. chim.it More recently, a copper-catalyzed imidoylative cross-coupling/cyclocondensation between 2-isocyanobenzoates and amines has been developed, providing an efficient route to quinazolin-4-ones. acs.orguantwerpen.be This reaction can be performed using Cu(II) acetate (B1210297) as the catalyst. organic-chemistry.orguantwerpen.be

| Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| ortho-Halobenzamides, Benzylamines/Amino acids | CuBr, Air (oxidant) | Quinazolin-4-ones | acs.orgnih.gov |

| 2-Halobenzamides, Nitriles | Copper catalyst | Quinazolin-4(3H)-ones | chim.it |

| 2-Isocyanobenzoates, Amines | Cu(II) acetate | Quinazolin-4-ones | acs.orguantwerpen.be |

| Substituted 2-bromo-benzonitriles, Amidines/Guanidine | CuI, K₂CO₃, DMEDA | 4-Aminoquinazoline and 2,4-diaminoquinazoline derivatives | thieme-connect.com |

Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions

Ruthenium-based catalysts have emerged as powerful tools for the construction of quinazolinone scaffolds through efficient coupling reactions. An in situ generated ruthenium catalytic system has demonstrated high selectivity in the deaminative coupling of 2-aminobenzamides with various amines, leading to the formation of quinazolinone products. nsf.govnih.gov This method offers a direct and atom-economical approach for synthesizing quinazolinone derivatives without the need for stoichiometric reactive reagents or the generation of toxic byproducts. nsf.govnih.govorganic-chemistry.org

The reaction mechanism is proposed to involve the initial deaminative coupling of the amide and amine substrates, followed by subsequent cyclization and dehydrogenation steps to yield the final quinazolinone core structure. nsf.gov This catalytic process is valued for its ability to assemble the synthetically important quinazolinone framework from readily available starting materials. nsf.gov The versatility of this method allows for the coupling of various amine substrates, expanding the scope of accessible quinazolinone derivatives. marquette.edu

Table 1: Ruthenium-Catalyzed Synthesis of Quinazolinone Derivatives

| Entry | 2-Aminobenzamide Substrate | Amine Substrate | Catalyst System | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | 2-Aminobenzamide | Benzylamine | [Ru]/L1 | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | - | nsf.gov |

| 2 | 2-Aminobenzamide | 4-Methoxybenzylamine | [Ru]/L1 | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | - | nsf.gov |

| 3 | 2-Aminobenzamide | Tryptamine | [Ru]/L1 | 2-(2-(1H-indol-3-yl)ethyl)-2,3-dihydroquinazolin-4(1H)-one | - | nsf.gov |

Note: Specific yield data for 6-amino-6H-quinazolin-4-one was not available in the searched literature. The table represents the general applicability of the method.

Green Chemistry-Inspired Synthetic Methodologies

In recent years, the principles of green chemistry have significantly influenced the development of synthetic protocols for quinazolinone derivatives, aiming for more environmentally benign and efficient processes.

Microwave irradiation has been widely adopted as a green technology for the synthesis of quinazolin-4(3H)-one derivatives. lew.ronih.gov This method offers several advantages over conventional heating, including significantly reduced reaction times, decreased side reactions, increased product yields, and improved reproducibility. lew.ro The direct coupling of microwave energy with the reacting molecules leads to efficient internal heating, accelerating the reaction rate. lew.ro

Various microwave-assisted syntheses of quinazolinones have been reported, often involving the cyclocondensation of 2-aminobenzoic acid derivatives with amides or other reagents. lew.rosemanticscholar.org For instance, the Niementowski synthesis of quinazolin-4(3H)-ones has been effectively accelerated under microwave irradiation, demonstrating good substrate tolerance and clean, rapid conversions. semanticscholar.org Solvent-free microwave conditions have also been successfully employed for the synthesis of complex quinazolinone systems, such as 6-substituted quinazolino[4,3-b]quinazolin-8-ones. nih.govresearchgate.net The combination of microwave heating with phase-transfer catalysis has further enhanced the efficiency and eco-friendliness of these synthetic routes. srce.hr

Table 2: Microwave-Assisted Synthesis of Quinazolinone Derivatives

| Entry | Starting Materials | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | 2-(o-aminophenyl)-4(3H)-quinazolinone, Triethyl orthoformate | MW, solvent-free | 8H-quinazolino[4,3-b]quinazolin-8-one | 97 | researchgate.net |

| 2 | Anthranilamide, Acetic acid, Amide | MW, 500 W | 2-Substituted quinazolin-4(3H)-one | Moderate to excellent | semanticscholar.org |

| 3 | 2-propyl-4(3H)-quinazolin-4-one, Ethyl chloroacetate | MW, TBAB, K2CO3 | Ethyl 2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetate | - | srce.hr |

Note: TBAB = Tetrabutylammonium benzoate. Specific data for this compound was not detailed.

Ultrasound irradiation is another green chemistry tool that has been effectively utilized in the synthesis of quinazolinone derivatives. ujpronline.com The phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, can significantly enhance reaction rates and yields. sci-hub.se This technique often allows for milder reaction conditions and can be performed in environmentally friendly solvents or even under solvent-free conditions. ujpronline.comsci-hub.se

Ultrasound-promoted syntheses have been developed for various quinazolinone-based structures. For example, the condensation of an anthranilic acid, a primary aromatic amine, and a carboxylic acid in the presence of an ionic liquid has been successfully achieved under ultrasonic irradiation, offering high yields and a simple catalyst system. ujpronline.com A library of quinazoline (B50416) derivatives was prepared using an environmentally friendly and mild ultrasound-assisted Bischler cyclization. nih.gov Furthermore, catalyst-free synthesis of complex systems like 6H-1-benzopyrano[4,3-b]quinolin-6-ones has been accomplished using ultrasound. nih.gov

The development of transition-metal-free synthetic routes is a key goal in green chemistry to avoid the cost, toxicity, and environmental impact associated with heavy metals. Several transition-metal-free methods for the synthesis of quinazolin-4(3H)-ones have been reported.

One notable approach involves the one-pot intermolecular annulation of o-aminobenzamides and thiols. rsc.org This method is characterized by its good functional group tolerance and proceeds without the need for an external oxidant. rsc.org Another strategy utilizes KHSO₄ as an inexpensive and environmentally friendly catalyst to promote the cyclization and dehydration of functionalized 2-aminobenzamides with N,N-dimethylformamide derivatives, affording quinazolin-4(3H)-ones in good to excellent yields under mild conditions. tandfonline.com Additionally, an oxidative procedure for the synthesis of quinazolinones from o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions, highlighting sustainability and the use of a green solvent. mdpi.com

Performing reactions in water or under solvent-free conditions represents a significant advancement in green synthesis. The use of bis-sulfonated ionic liquids as catalysts has enabled the aerobic oxidative cyclocondensation of ortho-aminobenzamides with aldehydes to occur in water or ethanol. acs.org

Solvent-free conditions, often coupled with microwave irradiation, have proven effective for the synthesis of quinazolinone derivatives. For example, the reaction of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters proceeds rapidly under solvent-free microwave irradiation to produce tetracyclic quinazolinone systems in high yields. researchgate.net Similarly, the synthesis of 4(3H)-quinazoline derivatives from 2-aminobenzonitrile (B23959) and acyl chlorides has been achieved under solvent-free conditions with microwave or ultrasonic assistance. ujpronline.com

Nucleophilic Aromatic Substitution (SNAr) Pathways to 6-amino-quinazolin-4-one Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used reaction for the functionalization of quinazoline rings, particularly for the synthesis of amino-substituted derivatives. chim.it The electron-deficient nature of the quinazoline nucleus facilitates SNAr reactions.

The synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one was achieved starting from 7-fluoro-6-nitroquinazolin-4(3H)-one. mdpi.com The key steps involved an SNAr reaction to introduce the thioether at the 7-position, followed by the reduction of the nitro group at the 6-position to the desired amine. mdpi.com This highlights a common strategy where a nitro group serves as a precursor to the amino functionality.

In another example, the synthesis of 6-amino-1-(substituted phenyl)quinazolin-4(1H)-one derivatives was accomplished by the reduction of the corresponding 6-nitro precursors using stannous chloride and hydrochloric acid. nih.gov Furthermore, SNAr reactions on 2,4-dichloroquinazoline (B46505) precursors with various amines consistently show regioselectivity for substitution at the 4-position, providing a reliable route to 2-chloro-4-aminoquinazolines, which can be further modified. mdpi.com These examples underscore the utility of SNAr pathways, often in combination with the reduction of a nitro group, to access the 6-amino-quinazolin-4-one scaffold.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one |

| 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one |

| 2-(2-(1H-indol-3-yl)ethyl)-2,3-dihydroquinazolin-4(1H)-one |

| 8H-quinazolino[4,3-b]quinazolin-8-one |

| 2-Substituted quinazolin-4(3H)-one |

| Ethyl 2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetate |

| 6-substituted quinazolino[4,3-b]quinazolin-8-ones |

| 6H-1-benzopyrano[4,3-b]quinolin-6-ones |

| 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one |

| 7-fluoro-6-nitroquinazolin-4(3H)-one |

| 6-amino-1-(substituted phenyl)quinazolin-4(1H)-one |

| 2-chloro-4-aminoquinazolines |

| Tetrabutylammonium benzoate |

| KHSO₄ |

Cascade and Multicomponent Reaction Strategies

Cascade and multicomponent reactions (MCRs) represent highly efficient and atom-economical approaches for the synthesis of complex molecules like quinazolinones from simple starting materials in a single pot. These strategies avoid the isolation of intermediates, thereby reducing solvent waste, purification steps, and reaction time.

A notable example of a multicomponent reaction for the derivatization of the target compound involves the one-pot synthesis of quinazolinone-acridinedione hybrids. In this acid-catalyzed reaction, 6-aminoquinazolin-4-(3H)-one is reacted with various aromatic aldehydes and cyclohexane-1,3-dione. asianpubs.org This three-component condensation-cyclization efficiently yields unsymmetrical C-N linked bis-heterocycles. asianpubs.org The use of hydrochloric acid as a catalyst facilitates the formation of these complex structures in good to excellent yields. asianpubs.org

The versatility of this approach is further demonstrated by the successful use of heterocyclic aldehydes, leading to the formation of multi-heterocyclic hybrid compounds. asianpubs.org Spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry have been used to characterize the resulting quinazolinone-acridinedione hybrids. asianpubs.org

While the above study directly employs 6-aminoquinazolin-4-(3H)-one , numerous other cascade and multicomponent reactions have been developed for the synthesis of the core quinazolinone scaffold and its derivatives, which could be adapted for the synthesis of 6-amino substituted analogs. These methods often rely on readily available starting materials and various catalytic systems.

For instance, a one-pot, three-component reaction of isatoic anhydride, primary amines, and dimethyl sulfoxide (B87167) (DMSO) as a carbon source, promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), has been developed for the synthesis of a range of quinazolin-4(3H)-ones. scilit.com This methodology has been successfully applied to the synthesis of the anti-endotoxic drug 3-(2-carboxyphenyl)-4-(3H)-quinazolinone. scilit.com

Another approach involves the copper-catalyzed three-component reaction of 2-azidobenzaldehyde (B97285), anthranilamide, and terminal alkynes to produce 2-(1,2,3-triazoyl) quinazolinones. mdpi.com This reaction proceeds in DMSO with triethylamine (B128534) as a base. mdpi.com A plausible mechanism suggests the initial formation of a copper acetylide, which then reacts with 2-azidobenzaldehyde and subsequently with anthranilamide to form the final product. mdpi.com

Palladium catalysis has also been employed in a one-pot cascade reaction for the synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. rsc.org This process involves a sequence of alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, and notably, it does not require any external oxidizing or reducing agents. rsc.org

The Ugi four-component reaction (Ugi-4CR) is another powerful tool for generating quinazolinone derivatives. In one study, polycyclic quinazolinones were synthesized via an Ugi-4CR of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a palladium-catalyzed intramolecular N-arylation. acs.org

The following tables summarize representative examples of these multicomponent strategies.

Table 1: Three-Component Synthesis of Quinazolinone-Acridinedione Hybrids asianpubs.org

| Aldehyde Reactant | Dione Reactant | Catalyst | Product |

| Aromatic Aldehydes | Cyclohexane-1,3-dione | HCl | Quinazolinone-Acridinedione Hybrids |

| Heterocyclic Aldehydes | Cyclohexane-1,3-dione | HCl | Multi-heterocyclic Hybrids |

Table 2: Selected Multicomponent Reactions for Quinazolinone Synthesis

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Promoter | Product Type | Reference |

| Isatoic Anhydride | Primary Amines | DMSO | TMSOTf | Quinazolin-4(3H)-ones | scilit.com |

| 2-Azidobenzaldehyde | Anthranilamide | Terminal Alkynes | CuI / Et₃N | 2-(1,2,3-Triazoyl) Quinazolinones | mdpi.com |

| o-Nitrobenzamide | Alcohols | - | Palladium | 2-Substituted Quinazolin-4(3H)-ones | rsc.org |

| o-Bromobenzoic Acid | o-Cyanobenzaldehyde | Isocyanide, Ammonia | Palladium | Polycyclic Quinazolinones | acs.org |

These examples underscore the power and versatility of cascade and multicomponent reactions in constructing the quinazolinone framework and its complex derivatives, offering efficient and modular routes to a wide array of structures.

Derivatization and Structural Modification Strategies for 6 Amino 6h Quinazolin 4 One

Chemical Modifications at the Quinazolinone Ring System (General Positions)

The quinazolinone ring of 6-amino-6H-quinazolin-4-one has several positions that can be chemically modified, enabling a thorough investigation of its structure-activity relationships (SAR). nih.gov Scientists have concentrated on adding substituents at different positions to boost biological effectiveness and selectivity. ijpsjournal.comwisdomlib.org

A frequent strategy involves introducing various groups at the C2 and C3 positions of the quinazolinone core. nih.gov For example, creating 2-substituted-quinazolin-4(3H)-ones has been a major research focus. ijpsjournal.com Changes at the C2 position often include adding aryl or heteroaryl groups, which can affect how the molecule interacts with biological targets. ijpsjournal.com The N3 atom of the quinazolinone ring is another important site for modification. Adding different heterocyclic groups at this position has been shown to increase activity. nih.gov

Additionally, making changes to the benzene (B151609) part of the quinazolinone structure, besides the 6-amino group, is also explored. Adding electron-withdrawing groups like halogens at the C6 and C8 positions can improve antimicrobial properties. nih.gov

| Modification Position | Type of Substituent | Potential Impact on Activity |

| C2 | Alkyl, Aryl, Heteroaryl | Improved anticancer and antimicrobial properties ijpsjournal.com |

| N3 | Heterocyclic moieties | Increased biological activity nih.gov |

| C6, C8 | Halogen atoms | Enhanced antimicrobial activities nih.gov |

Specific Functionalization at the 6-Amino Group

The 6-amino group of this compound is a key site for derivatization, allowing for the introduction of a diverse range of functional groups. This functionalization is a critical strategy for expanding chemical diversity and exploring new biological activities. researchgate.net

A common method is the acylation of the 6-amino group to form amides, which can be achieved by reacting the parent compound with acyl chlorides or carboxylic acids. researchgate.net For instance, a series of novel quinazolin-4(3H)-one derivatives were synthesized by acylating 6-amino-3(H)-quinazolin-4-one. researchgate.net Another significant functionalization is the formation of Schiff bases through the condensation of the 6-amino group with various aldehydes. These Schiff bases can then be further modified, for example, by reduction to secondary amines, to create a wide variety of N-substituted derivatives.

Furthermore, the 6-amino group can be used to form ureas and thioureas by reacting with isocyanates and isothiocyanates. These changes introduce new hydrogen bond donors and acceptors, which can be vital for interacting with biological targets. dovepress.com For example, quinazolin-4(3H)-ones bearing a urea (B33335) functionality have been designed and synthesized as potential VEGFR-2 inhibitors. dovepress.com

Rational Design and Synthesis of Hybrid Molecular Scaffolds

The concept of molecular hybridization, which combines two or more pharmacologically active units into a single molecule, has been successfully applied to the this compound scaffold. nih.gov This approach aims to develop new chemical entities with potentially enhanced or multi-target activities. nih.gov

Another approach in hybrid design is to combine this compound with other biologically active molecules. For example, quinazolinone-amino acid hybrids have been developed as dual inhibitors of EGFR kinase and tubulin polymerization. nih.gov The rational design of these hybrids is often supported by computational modeling to predict their binding to biological targets, helping to prioritize the most promising compounds for synthesis. researchgate.netbohrium.com

| Hybrid Component | Rationale | Example Application |

| 1,2,4-Triazole | Combining pharmacophores | Anticancer activity tandfonline.com |

| Amino Acids | Introducing biocompatible moieties | Dual EGFR/tubulin inhibitors nih.gov |

| Sulfonamide | Known pharmacophore | Antitumor activity cu.edu.eg |

Strategic Incorporation of Pharmacophoric Moieties

Incorporating known pharmacophoric moieties onto the this compound framework is a powerful method for giving the parent molecule specific biological activities. researchgate.net A pharmacophore represents the essential structural features required for a molecule to interact with a specific biological target. researchgate.net

For example, to target specific enzymes like kinases, functional groups known to interact with the enzyme's active site can be attached to the quinazolinone core. nih.gov This might involve adding groups that can form hydrogen bonds or other key interactions. nih.gov The diaryl urea moiety, for instance, is a well-known pharmacophore for VEGFR-2 inhibitors and has been incorporated into quinazolinone structures. dovepress.com

Another strategy is to incorporate moieties associated with anticancer activity. For example, quinazolin-4(3H)-one fragments are well-established components of Tankyrase 1 inhibitors. nih.gov The selection of the pharmacophoric moiety is guided by the desired therapeutic target. For instance, if the goal is to develop anticonvulsant agents, structural features known to be essential for this activity are incorporated into the design. researchgate.net

| Pharmacophoric Moiety | Rationale | Example Biological Target |

| Diaryl Urea | Essential pharmacophore for VEGFR-2 inhibition | VEGFR-2 Kinase dovepress.com |

| Quinazolin-4(3H)-one fragment | Established for Tankyrase 1 inhibition | Tankyrase 1 nih.gov |

| Anticonvulsant structural features | To design new anticonvulsant agents | GABA-A receptor researchgate.net |

Elucidation of Molecular Mechanisms of Action of 6 Amino 6h Quinazolin 4 One Derivatives

Enzyme Inhibition Profiling

Derivatives of the quinazolin-4-one scaffold have demonstrated inhibitory activity against a wide array of enzymes, positioning them as promising candidates for the development of targeted therapies.

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Quinazolin-4-one derivatives have been identified as potent inhibitors of several key kinases.

Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) scaffold is a well-established pharmacophore for EGFR inhibitors. Numerous derivatives have been developed that compete with ATP at the kinase domain of the receptor. Fluoroquinazolinones have been synthesized and evaluated for their EGFR inhibitory activity, with some derivatives showing greater potency than the reference drug erlotinib. mdpi.com For example, certain quinazolinone-amino acid hybrids have exhibited significant EGFR inhibition. mdpi.com In silico studies on '4-aminoquinazoline-6, 7-diol' derivatives have also suggested their potential as EGFR inhibitors by acting at the catalytic site. biorxiv.org Furthermore, newly synthesized 6-nitro-4-substituted quinazolines have shown promising EGFR inhibitory activity, with some compounds demonstrating superior inhibition against mutant EGFR T790M compared to gefitinib. nih.gov

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT signaling pathway is a critical regulator of cell growth and survival. Certain quinazolin-4(3H)-one derivatives have been reported to possess inhibitory activity against PI3Kα. nih.gov

Cyclin-Dependent Kinase (CDK): CDKs are key regulators of the cell cycle. A series of quinazolin-4(3H)-one derivatives have been evaluated for their inhibitory activity against multiple tyrosine kinases, with specific compounds showing potent inhibition of CDK2. nih.govnih.gov Molecular docking analyses suggest that these compounds can act as ATP non-competitive type-II inhibitors of CDK2. nih.govtandfonline.com

Aurora Kinase: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. A derivative of quinazolin-4(3H)-one, BIQO-19, was specifically designed to target Aurora Kinase A. This compound has demonstrated antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR inhibitors, by suppressing the expression of activated Aurora Kinase A. mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is largely driven by the VEGFR signaling pathway. The quinazoline-4(3H)-one scaffold is recognized as an effective hinge-binding moiety within the ATP binding domain of VEGFR-2. nih.gov Several derivatives, including those bearing urea (B33335) functionality, have been developed as potent VEGFR-2 inhibitors. nih.gov For instance, compound 5p, a quinazoline-4(3H)-one/urea hybrid, showed significant VEGFR-2 inhibitory activity. nih.gov Other benzo[g]quinazoline derivatives have also been evaluated, with compounds 13 and 15 showing IC50 values comparable to the standard drug sorafenib. mdpi.com

| Derivative Class | Target Kinase | Key Findings | Reported IC₅₀ Values |

|---|---|---|---|

| Fluoroquinazolinones | EGFR | Higher potency than erlotinib against MCF-7 and MDA-MBA-231 cell lines. mdpi.com | Compound G: 0.44 µM (MCF-7) Compound E: 0.43 µM (MDA-MBA-231) mdpi.com |

| 6-Nitro-4-substituted quinazolines | EGFR (T790M mutant) | Superior enzyme inhibition compared to gefitinib. nih.gov | Compound 6c: Data not specified in abstract. |

| Quinazolin-4(3H)-one derivatives | CDK2 | Potent inhibitory activity observed. nih.govtandfonline.com | Data not specified in abstract. |

| BIQO-19 | Aurora Kinase A | Effectively inhibited growth of EGFR-TKI-resistant NSCLC cells. mdpi.com | Data not specified in abstract. |

| Benzo[g]quinazoline derivative 13 | VEGFR-2 | Inhibition comparable to sorafenib. mdpi.com | 46.6 nM mdpi.com |

| Benzo[g]quinazoline derivative 15 | VEGFR-2 | Inhibition comparable to sorafenib. mdpi.com | 44.4 nM mdpi.com |

PARP-1 is a key enzyme in the DNA damage repair process, and its inhibition is a validated strategy for cancer therapy, particularly in cancers with BRCA mutations. The 4-quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core of established PARP-1 inhibitors like Olaparib. Several series of quinazolinone-based derivatives have been synthesized and shown to have appreciable inhibitory activity against PARP-1. For example, one study reported a compound (12c) with an IC50 value of 30.38 nM, comparable to Olaparib's IC50 of 27.89 nM. These compounds are thought to occupy the nicotinamide (NI) site of the PARP-1 enzyme.

| Compound | Target Enzyme | Reported IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

|---|---|---|---|---|

| Compound 12c | PARP-1 | 30.38 | Olaparib | 27.89 |

HDACs are epigenetic modulators that play a crucial role in gene expression. Dysregulation of HDAC activity is linked to cancer and neurodegenerative diseases. Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety have been designed as selective HDAC6 inhibitors. One of the most potent compounds, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b), exhibited an IC50 value of 8 nM for HDAC6. Another promising candidate, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f), also selectively inhibited HDAC6 with an IC50 of 29 nM. These selective inhibitors were found to increase the acetylation of α-tubulin, a non-histone substrate of HDAC6.

| Compound | Target Enzyme | Reported IC₅₀ (nM) |

|---|---|---|

| Compound 4b | HDAC6 | 8 |

| Compound 3f | HDAC6 | 29 |

| Compound 5b | HDAC6 | 150 |

Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. Certain quinazolinone-amino acid hybrids have been shown to act as dual inhibitors of both EGFR and tubulin polymerization. mdpi.com For instance, one such derivative (Compound E) was found to be a strong inhibitor of tubulin polymerization with an IC50 value of 6.24 µM. mdpi.com Molecular docking studies suggest that these compounds may bind to the colchicine binding site on tubulin.

| Compound | Target | Reported IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Compound E | Tubulin Polymerization | 6.24 mdpi.com | Colchicine | 1.33 mdpi.com |

Carbonic Anhydrase: Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma. A series of quinazolinone derivatives were evaluated against bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. These compounds displayed moderate to significant inhibition, with IC50 values ranging from 8.9 to 67.3 µM for bCA-II and 14.0 to 59.6 µM for hCA-II. Kinetic studies revealed a competitive mode of inhibition.

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. A series of quinazolin-4(3H)-one derivatives were designed as multifunctional agents with both cholinesterase inhibition and anti-inflammatory activities. The compound MR2938 showed promising AChE inhibitory activity with an IC50 value of 5.04 μM.

Alpha-Glucosidase: Alpha-glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion. Different quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide moieties have been synthesized and evaluated as α-glucosidase inhibitors. One compound (7b) demonstrated potent inhibition with an IC50 of 14.4 µM, which was significantly stronger than the standard drug acarbose. Kinetic studies indicated a competitive inhibitory mechanism.

| Derivative Class | Target Enzyme | Key Findings | Reported IC₅₀/Ki Values |

|---|---|---|---|

| Quinazolinones (4a-p) | Carbonic Anhydrase-II (human) | Competitive inhibition. | IC₅₀: 14.0–59.6 µM |

| MR2938 | Acetylcholinesterase (AChE) | Promising inhibitory activity. | IC₅₀: 5.04 µM |

| Compound 7b | Alpha-Glucosidase | Competitive inhibition, ~53 times stronger than acarbose. | IC₅₀: 14.4 µM |

Modulation of Intracellular Signaling Pathways by 6-amino-6H-quinazolin-4-one Derivatives

Derivatives of the this compound scaffold have been the subject of extensive research due to their significant potential in modulating various intracellular signaling pathways critical to cancer cell proliferation, survival, and metastasis. These compounds exert their effects through a variety of mechanisms, including the induction of programmed cell death, halting the cell division cycle, preventing cell movement, and inhibiting the formation of new blood vessels that supply tumors. Furthermore, they interact with pathways responsible for repairing DNA damage, a key mechanism for cancer cell survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Quinazolinone derivatives have been shown to trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.govnih.gov

The intrinsic pathway is often initiated by mitochondrial dysfunction. Studies have demonstrated that certain quinazolinone derivatives can trigger the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This release is a critical step that activates a cascade of enzymes known as caspases. Specifically, the release of cytochrome c leads to the activation of caspase-9, which in turn activates downstream executioner caspases, such as caspase-3 and caspase-7. nih.govresearchgate.net The activation of these caspases ultimately leads to the cleavage of essential cellular proteins, including Poly (ADP-ribose) polymerase (PARP), and the execution of the apoptotic program. mdpi.comrsc.org The regulation of this pathway is also influenced by the Bcl-2 family of proteins, with some derivatives causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov

In the extrinsic pathway, quinazolinone derivatives have been observed to activate caspase-8. nih.govnih.gov This caspase is a key initiator of the death receptor-mediated signaling cascade. Activation of caspase-8 can also lead to the activation of the executioner caspase-3, converging with the intrinsic pathway to induce apoptosis. nih.gov Fluorescent microscopic studies have confirmed the morphological hallmarks of apoptosis in treated cells, such as membrane blebbing and chromatin condensation. nih.gov

| Derivative | Cancer Cell Line | Key Apoptotic Events Observed | Reference |

|---|---|---|---|

| 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (Compound A) | MCF-7 (Breast Cancer) | Release of cytochrome c, activation of caspase-9, caspase-3/7, and caspase-8. nih.gov | nih.govresearchgate.net |

| 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (Compound B) | MCF-7 (Breast Cancer) | Release of cytochrome c, activation of caspase-9, caspase-3/7, and caspase-8. nih.gov | nih.govresearchgate.net |

| 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ) | MOLT-4 (Leukemia) | Release of cytochrome c, upregulation of Bax, downregulation of Bcl-2. nih.gov | nih.gov |

| Quinazolinone-chalcone hybrids | A431 (Epidermoid Carcinoma) | Induction of caspase-3 and PARP-1 cleavage. rsc.org | rsc.org |

| Compound 17 (a novel quinazolin-4-one derivative) | MCF-7 (Breast Cancer) | Increased expression of P53, PUMA, Bax, caspases 3, 8, and 9; decreased Bcl2 expression. nih.gov | nih.gov |

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell division. A hallmark of cancer is the uncontrolled proliferation of cells due to a dysregulated cell cycle. Quinazolinone derivatives have been found to interfere with this process, causing cell cycle arrest at various phases, thereby preventing cancer cells from dividing.

The most commonly observed effect is an arrest at the G2/M phase of the cell cycle. mdpi.comnih.govmdpi.comnih.gov This arrest prevents the cell from entering mitosis. Mechanistic studies have shown that this is often associated with the modulation of key regulatory proteins. For instance, some derivatives have been shown to upregulate cell cycle protein B and enhance the phosphorylation of histone H3, which are indicative of mitotic arrest. mdpi.com The activity of cyclin-dependent kinase 1 (Cdk1), a crucial regulator of the G2/M transition, can also be activated by these compounds. mdpi.com

In addition to the G2/M phase, cell cycle arrest has also been reported at the G1/S and S phases. nih.govnih.govtandfonline.com For example, certain derivatives can induce G1-phase arrest in breast cancer cells by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). tandfonline.com Others cause arrest in the S phase in colon cancer and melanoma cell lines. nih.govresearchgate.net The induction of the protein p21, a well-known cell cycle inhibitor, has also been observed following treatment with some quinazolinone derivatives. researchgate.net

| Derivative | Cancer Cell Line | Phase of Cell Cycle Arrest | Key Molecular Targets/Pathways | Reference |

|---|---|---|---|---|

| Compound 5k (3-methyl-quinazolinone derivative) | A549 (Lung Cancer) | G2/M | - | nih.gov |

| 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone (112) | Oral Squamous Cell Carcinoma (OSCC) | G2/M | Upregulation of cell cycle protein B, enhanced Ser10 phosphorylation of histone H3. mdpi.com | mdpi.com |

| 04NB-03 | Hepatocellular Carcinoma (HCC) | G2/M | Dependent on reactive oxygen species (ROS). nih.gov | nih.gov |

| Compound 5d (1,3-benzodioxole derivative) | MCF7 (Breast Cancer) | G1 | Inhibition of CDK4/6. tandfonline.com | tandfonline.com |

| Compound 5c | MDA-MB-435 (Melanoma) | S and G2/M | Inhibition of CDK2. nih.gov | nih.gov |

| Compound 6f | HCT-15 (Colon Cancer) | S | - | researchgate.net |

Inhibition of Cellular Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Several this compound derivatives have demonstrated the ability to inhibit these processes.

A key mechanism underlying this inhibition is the suppression of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading the extracellular matrix, which facilitates cell invasion. iiarjournals.org Specifically, derivatives like MJ-29 have been shown to reduce the expression of MMP-2 and MMP-9 in human oral cancer cells. iiarjournals.org This suppression prevents the breakdown of the surrounding tissue matrix, thus impeding cancer cell invasion.

The anti-migratory and anti-invasive effects of these compounds are also linked to the downregulation of key signaling pathways that control cell motility. The Mitogen-Activated Protein Kinase (MAPK) and AKT signaling pathways are central regulators of cell migration and invasion. iiarjournals.org Research has shown that treatment with certain quinazolinone derivatives leads to decreased phosphorylation and activation of components of these pathways, including ERK1/2, p38, JNK1/2, and AKT. iiarjournals.org Furthermore, a novel derivative, actinoquinazolinone, was found to suppress the invasion of gastric cancer cells by inhibiting epithelial-mesenchymal transition (EMT) markers and the STAT3 signaling pathway. nih.govewha.ac.kr

| Derivative | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| MJ-29 (6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone) | CAL 27 (Oral Cancer) | Suppression of MMP-2 and MMP-9 expression; Downregulation of MAPK (ERK1/2, p38, JNK1/2) and AKT signaling. iiarjournals.org | iiarjournals.org |

| Actinoquinazolinone | AGS (Gastric Cancer) | Inhibition of epithelial-mesenchymal transition (EMT) markers; Suppression of STAT3 signaling pathway. nih.gov | nih.govewha.ac.kr |

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Quinazolinone derivatives have emerged as potent inhibitors of angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). dovepress.comnih.gov

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. dovepress.com A number of quinazolinone derivatives have been developed as effective VEGFR-2 inhibitors, displaying inhibitory activity in the nanomolar to low micromolar range. dovepress.comnih.govnih.gov For example, compound 11d was found to have an IC50 value of 5.49 μM against VEGFR-2. nih.govmums.ac.ir Another derivative, compound 5p, exhibited even more potent inhibition with an IC50 of 0.117 μM. dovepress.comnih.gov

The inhibition of VEGFR-2 by these compounds blocks the downstream signaling pathways that promote endothelial cell proliferation and migration, which are crucial steps in angiogenesis. Specifically, derivatives have been shown to downregulate the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov This blockade of pro-angiogenic signaling effectively cuts off the tumor's blood supply, thereby inhibiting its growth and potential for metastasis.

| Derivative | VEGFR-2 IC50 | Reference |

|---|---|---|

| Compound 11d | 5.49 μM | nih.govmums.ac.ir |

| Compound 5p | 0.117 μM | dovepress.comnih.gov |

| Compound 5h | 0.215 μM | dovepress.com |

| Compound 5d | 0.274 μM | dovepress.com |

| Compound 13 | 46.6 ± 2.8 nM | mdpi.com |

| Compound 15 | 44.4 ± 2.6 nM | mdpi.com |

Interaction with DNA Damage Response Pathways

The DNA damage response (DDR) is a network of pathways that detect and repair DNA damage, thus maintaining genomic stability. Cancer cells often have defects in these pathways, making them more reliant on specific DDR proteins for survival. Targeting these proteins is a promising therapeutic strategy. Quinazolinone derivatives have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DDR, particularly in the repair of single-strand DNA breaks. researchgate.netrsc.orgnih.gov

Inhibition of PARP in cancer cells with pre-existing defects in other DNA repair pathways, such as mutations in BRCA1 or BRCA2, leads to a concept known as synthetic lethality. rsc.org The cancer cells are unable to repair DNA damage effectively, leading to cell death. Several quinazolinone-based compounds have been synthesized and shown to have potent PARP-1 inhibitory activity. For instance, compound 12c displayed an IC50 of 30.38 nM, comparable to the approved PARP inhibitor Olaparib. rsc.orgrsc.org Molecular docking studies have indicated that these derivatives have a good affinity for the active site of PARP-1. researchgate.net By inhibiting PARP, these compounds can enhance the efficacy of DNA-damaging agents and selectively kill cancer cells with specific DNA repair deficiencies.

| Derivative | PARP-1 IC50 | Reference |

|---|---|---|

| Compound 12c | 30.38 nM | rsc.orgrsc.org |

| Compound (N) | High affinity for PARP-1 inhibition. | researchgate.netnih.gov |

| Compound (T) | 0.0914 μM (100% inhibition) | nih.gov |

| Compound (U) | 13.3 nM | nih.gov |

| Compound 1 (Ghorab et al.) | 0.14 μM | ijmphs.com |

| Compound 3 (Ramadan et al.) | 30.38 nM | ijmphs.com |

Structure Activity Relationship Sar Studies of 6 Amino 6h Quinazolin 4 One Scaffolds

Influence of Substituent Patterns at Positions 2, 3, 6, and 8 on Biological Activity

Modifications at positions 2, 3, 6, and 8 of the quinazolin-4-one ring system have been shown to be significant for tuning the pharmacological activity of its derivatives. nih.govresearchgate.net The nature, size, and electronic properties of the substituents at these positions can dramatically alter the compound's potency and selectivity.

Position 2: The substituent at the 2-position plays a pivotal role in the interaction of the molecule with its biological target. For instance, in a series of 2-substituted quinazolin-4(3H)-ones evaluated for antileukemic activity, the nature of the group at this position was critical. acs.org Compounds with specific aromatic or heteroaromatic rings at position 2 have demonstrated potent cytotoxic effects against various cancer cell lines. acs.orgmdpi.com For example, the presence of a 2-methoxyphenyl group was found to be favorable for anti-proliferative activity in a study of 2-substituted quinazolines. researchgate.net

Position 3: The 3-position of the quinazolin-4-one ring is another key site for modification. Introducing different aryl or alkyl groups at this position can significantly impact biological activity. In some studies, the presence of a substituted aromatic ring at the 3-position was found to be essential for antimicrobial activities. nih.gov

Position 6: The substitution pattern at the 6-position is particularly influential. In a study on anti-MERS-CoV agents, various substitutions on the 6-amino group were explored. nih.gov It was found that introducing groups like 3-methoxybenzylamine (B130926) or 3-cyanobenzylamine could modulate the inhibitory activity. nih.gov Specifically, a compound with a 3-cyanobenzyl amine at the 6-position showed high anti-MERS-CoV activity. nih.gov Furthermore, the introduction of a nitro group at the 6-position has been shown to confer remarkable antibacterial activity against strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.netnuu.uz

Position 8: While less frequently explored than other positions, substitutions at the 8-position can also influence biological outcomes. The introduction of halogen atoms, such as iodine, at positions 6 and 8 has been reported to significantly improve antibacterial activity. nih.gov In another study, a basic side chain at the C8 position was investigated to determine the optimal structural requirements for biological activity in 2-aryl-substituted quinazolines. nih.gov

A study on 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors provides a clear example of how substituent patterns affect biological activity. The researchers systematically introduced different groups at the 4- and 6-positions and evaluated the resulting compounds' inhibitory concentrations (IC50).

| Compound | Substitution at 4-position | Substitution at 6-position | IC50 (μM) for MERS-CoV |

| 12 | 3-chloro-4-fluoro aniline | 2-methoxybenzyl amine | 3.8 |

| 13 | 3-chloro-4-fluoro aniline | 2-hydroxybenzyl amine | 3.6 |

| 14 | 3-chloro-4-fluoro aniline | 3,4-difluorobenzyl amine | 4.6 |

| 15 | 3-chloro-4-fluoro aniline | 4-fluorobenzyl amine | 4.6 |

| 16 | 3-chloro-4-fluoro aniline | 2-nitrobenzyl amine | 3.3 |

| 17 | 3-chloro-4-fluoro aniline | 3-nitrobenzyl amine | 6.1 |

| 18 | 3-chloro-4-fluoro aniline | 4-nitrobenzyl amine | 2.7 |

| 20 | 3-chloro-4-fluoro aniline | 3-cyanobenzyl amine | 0.157 |

| Data sourced from a study on MERS-CoV inhibitors. nih.gov |

Elucidating the Critical Role of the 6-Amino Group in Biological Modulation

The amino group at the 6-position is a key pharmacophore that often plays a critical role in the biological activity of quinazolin-4-one derivatives. This group can participate in essential interactions with biological targets, such as hydrogen bonding, which can anchor the molecule in the active site of an enzyme or receptor. The strategic placement of this amino group provides a valuable point for further molecular modifications to optimize therapeutic agents.

The importance of the 6-amino group is highlighted in studies where its presence is a prerequisite for potent activity. For example, research has demonstrated that 6-aminoquinazolinones exhibit potent antiproliferative and cytotoxic properties against various cancer cell lines. The synthesis of 6-amino-3(H)-quinazolin-4-ones is often a key step in the development of new antimicrobial agents. researchgate.net In one study, acylation reactions were performed on the synthesized 6-amino-3(H)-quinazolin-4-one to produce new derivatives with potential biological activities. researchgate.net

The conversion of a 6-nitro group to a 6-amino group is a common strategy to enhance or alter the biological activity profile. researchgate.netnuu.uz For instance, the reduction of 6-nitro-3(H)-quinazolin-4-one to 6-amino-3(H)-quinazolin-4-one is a crucial step in the synthesis of various bioactive compounds. researchgate.netnuu.uz This transformation underscores the importance of the amino functionality at this position for achieving the desired pharmacological effect.

Correlation between Physicochemical Properties and Biological Activity Profiles

The biological activity of 6-amino-6H-quinazolin-4-one derivatives is not solely dependent on their structural features but is also influenced by their physicochemical properties. Properties such as lipophilicity, electronic effects, and steric factors play a significant role in the absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as their interaction with biological targets.

Lipophilicity: The lipophilicity of a molecule, often measured as its logP value, can affect its ability to cross cell membranes and reach its target. For a series of antimicrobial 1,3,4-thiadiazole (B1197879) derivatives, it was noted that favorable pharmacokinetic properties, including appropriate lipophilicity, enhance their drug-likeness and bioavailability. mdpi.com

Electronic Effects: The electronic nature of substituents can influence the reactivity of the quinazolin-4-one core and its ability to interact with biological targets. Electron-withdrawing groups, such as a nitro group at the 6-position, have been shown to enhance antibacterial activity. researchgate.netnuu.uz In another example, the antibacterial activity of phenylthiazole derivatives was found to be strongly enhanced by electron-withdrawing substituents at the meta-position of the benzene (B151609) ring. mdpi.com

Steric Factors: The size and shape of substituents can also impact biological activity. Steric hindrance can prevent a molecule from binding effectively to its target. Conversely, a bulky group might enhance activity by promoting a more favorable binding conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

For quinazolin-4-one derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. ekb.egresearchgate.net These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

In a study on novel quinazolin-4(3H)-one derivatives with antitumor activity, a QSAR analysis was performed to correlate the structural features of the compounds with their inhibitory activity against human breast carcinoma. ekb.eg The developed models can help in the rational design of new compounds with improved anticancer potency.

The validation of QSAR models is a critical step to ensure their predictive power. This is typically done using both internal and external validation techniques. A well-validated QSAR model can be a valuable tool in the drug discovery process, saving time and resources by prioritizing the synthesis of the most promising compounds. frontiersin.org

Advanced Computational Chemistry Approaches for 6 Amino 6h Quinazolin 4 One Derivatives

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structure-activity relationships of potential drug candidates.

Molecular docking simulations for quinazolinone derivatives have been instrumental in elucidating their binding modes within the active sites of various protein targets. These studies reveal that the interactions are predominantly driven by hydrogen bonding and hydrophobic interactions.

For instance, docking studies on quinazolinone derivatives targeting enzymes like elastase and trypsin have shown specific hydrogen bond formations with key amino acid residues. nih.gov In many complexes, the carbonyl group of the quinazolinone core acts as a hydrogen bond acceptor, while the amino groups can serve as hydrogen bond donors. nih.gov Research on derivatives targeting bromodomain-containing protein 9 (BRD9) and epidermal growth factor receptor-tyrosine kinase (EGFR-TK) further confirms the importance of these interactions in achieving stable binding. cnr.itekb.eg The specific residues involved vary depending on the target protein's active site topology, but commonly include amino acids like Serine, Lysine, Aspartate, and Arginine. nih.gov

Table 1: Examples of Key Amino Acid Interactions for Quinazolinone Derivatives

| Target Protein | Interacting Residues | Type of Interaction |

|---|---|---|

| Elastase | His57, Asp194, Ser214 | Hydrogen Bonding |

| Trypsin | Ser195, Lys202 | Hydrogen Bonding |

| NF-κB | Ser240, Lys241, Asn247 | Hydrogen Bonding |

This table is illustrative and compiled from various studies on quinazolinone derivatives. nih.govnih.govresearchgate.net

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). This value quantifies the strength of the interaction between the ligand and the protein, with more negative values indicating stronger binding. These computational estimations are vital for prioritizing compounds for synthesis and experimental testing.

Studies on various 6-amino-6H-quinazolin-4-one derivatives have reported a range of binding affinities against different biological targets. For example, derivatives designed as anticancer agents targeting the EGFR have shown binding energies between -5.3 and -6.7 kcal/mol. researchgate.net In another study focusing on glucokinase activators, quinazolinone derivatives displayed significant binding, which correlated with their in vitro activation data. researchgate.net Similarly, derivatives targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1) demonstrated strong binding affinities, with docking scores ranging from -9.99 to -10.44 kcal/mol, surpassing that of the native ligand. nih.gov

Table 2: Computationally Estimated Binding Affinities for Select Quinazolinone Derivatives

| Derivative Class | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Anticancer Agents | EGFR | -5.3 to -6.7 |

| Anticancer Agents | Trypsin | -10.20 |

| Glucokinase Activators | Glucokinase (1V4S) | -8.5 to -9.5 |

Note: These values are examples from different studies and computational models. nih.govresearchgate.netresearchgate.netnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict geometries, electronic properties, and reactivity.

Geometry optimization using DFT is a fundamental step to determine the most stable three-dimensional conformation of a molecule (its ground-state geometry). For quinazolinone derivatives, this is commonly performed using Becke's-3-parameter-Lee-Yang-Parr (B3LYP) functional with basis sets such as 6-31G* or 6-31++G(d,p). nih.govresearchgate.net The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. These theoretical structures can be validated by comparison with experimental data from techniques like single-crystal X-ray analysis, which has been performed for the parent 6-aminoquinazolin-4(3H)-one. nih.govresearchgate.net

Once the geometry is optimized, DFT is used to analyze the electronic structure, providing insights into the distribution of electrons within the molecule. This analysis helps in understanding the molecule's stability, polarizability, and dipole moment, which are critical for its interaction with biological targets. niscpr.res.in

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com

HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity). Its energy level is related to the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron (electrophilicity). Its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. niscpr.res.in DFT calculations are used to compute the energies of these orbitals and the corresponding energy gap, confirming that charge transfer occurs within the molecule. niscpr.res.in

Table 3: Example Frontier Orbital Energies for a Quinazolinone Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.2 |

| LUMO Energy (ELUMO) | -1.8 |

These values are representative and can vary based on the specific derivative and computational method.

Mulliken population analysis is a method for estimating partial atomic charges from computational chemistry calculations. wikipedia.org These charges are derived by partitioning the total electron population among the atoms in a molecule. The calculation of Mulliken atomic charges using DFT helps to identify the electrophilic and nucleophilic sites within the this compound structure. niscpr.res.in Generally, hydrogen atoms carry positive charges, while electronegative atoms like oxygen and nitrogen possess negative charges. This charge distribution influences the molecule's dipole moment, polarizability, and its ability to form intermolecular interactions like hydrogen bonds. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. niscpr.res.in These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Chemical Potential (μ): μ = -(I + A) / 2 = -χ

These descriptors provide a quantitative measure of the molecule's reactivity, with hardness indicating resistance to change in electron distribution and softness indicating higher reactivity. niscpr.res.in

Table 4: Calculated Mulliken Atomic Charges for a Representative Quinazolinone Structure

| Atom | Charge (a.u.) |

|---|---|

| O(carbonyl) | -0.55 |

| N(ring) | -0.30 |

| C(carbonyl) | +0.45 |

| C(amino-substituted) | +0.15 |

Values are illustrative and depend on the specific molecular structure and basis set used in the DFT calculation.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools that provide a dynamic view of the physical movements of atoms and molecules over time. For derivatives of this compound, MD simulations are instrumental in understanding their conformational flexibility and the intricate dynamics of their interactions with biological targets.

Conformational Analysis: The three-dimensional shape (conformation) of a molecule is critical for its biological activity. MD simulations allow researchers to explore the conformational landscape of quinazolinone derivatives, identifying the most stable and energetically favorable shapes they can adopt. This analysis is crucial as the molecule may need to adopt a specific conformation to fit into the binding site of a target protein. For example, studies on quinazolinone derivatives have highlighted the pivotal importance of a U-shaped conformation for enhanced binding to certain enzymes. nih.gov

Ligand-Target Dynamics: Beyond static docking poses, MD simulations reveal the stability of a ligand-target complex over a period, typically nanoseconds. nih.govnih.gov This provides a more realistic representation of the binding event in a physiological environment. Researchers can analyze the trajectory of the simulation to identify key and persistent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net For instance, MD simulations performed on quinazolinone derivatives targeting Matrix Metalloproteinase-13 (MMP-13) revealed that enhanced hydrogen bonding with residues like Ser250 and Gly248 was crucial for activity. nih.gov

Furthermore, these simulations can elucidate the role of specific functional groups. Studies on the interaction of quinazolone derivatives with the c-KIT G-quadruplex showed that amino substituents are crucial for forming hydrogen bonds and electrostatic interactions with the phosphate (B84403) backbone of the G-quadruplex. rsc.org By calculating binding free energies, researchers can quantitatively estimate the affinity of a ligand for its target, providing insights that are consistent with experimental data. rsc.org

The data below summarizes findings from MD simulations on various quinazolinone derivatives, illustrating the specific interactions that govern their binding to different biological targets.

| Target Protein | Key Interacting Residues | Type of Interactions Observed | Insights from MD Simulation |

| MMP-13 nih.gov | Ser250, Gly248 | Hydrogen Bonding | Enhanced H-bonding interactions are pivotal for inhibitor stability and activity. |

| c-KIT G-quadruplex rsc.org | Phosphate Backbone | Hydrogen Bonding, Electrostatic Interactions | Amino substituents on the quinazolone core play a crucial role in stabilizing the complex. |

| VEGFR2 researchgate.net | Not Specified | Hydrogen Bonding, Hydrophobic Interactions | Confirmed stable binding of the quinazolinone derivative within the active site. |

| EGFR researchgate.net | Not Specified | π-π Stacking, Hydrogen Bonding | Highlighted critical residues and interactions responsible for stable ligand binding. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are foundational computational strategies for the discovery of new lead compounds. These techniques are particularly effective when applied to well-defined scaffolds like this compound.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that a molecule must possess to exhibit a specific biological activity. For quinazolinone derivatives, these models are generated based on the structures of known active compounds.

A study on 6-arylquinazolin-4-amines as inhibitors of Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) successfully developed predictive pharmacophore models. nih.gov These models, combined with 3D-QSAR (Quantitative Structure-Activity Relationship), provided valuable insights into the structure-activity profile of these analogs and helped to understand the structural requirements for potent inhibition. nih.gov The reliability of such models is often high, enabling the accurate prediction of the activity of novel compounds. nih.govnih.gov

Virtual Screening: Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds. This process, known as virtual screening, rapidly identifies molecules that match the pharmacophoric features and are therefore likely to be active against the target of interest.

This approach has been successfully used to identify novel quinazolinone-based inhibitors. For instance, a virtual library of approximately 175,000 synthesizable 6-methylquinazolin-4(3H)-one derivatives was screened against bromodomain-containing protein 9 (BRD9) using pharmacophore models and molecular docking. cnr.it This process led to the selection, synthesis, and in-vitro testing of 16 compounds, from which several potent binders were identified. cnr.it Similarly, virtual screening has been applied to discover novel quinazolinone derivatives as potential cholinesterase inhibitors for Alzheimer's disease. researchgate.net The combination of pharmacophore modeling and virtual screening significantly streamlines the hit-to-lead process, reducing the time and cost associated with experimental screening.

The following table details several studies where pharmacophore modeling and virtual screening were applied to quinazolinone derivatives.

| Target | Modeling Technique(s) | Key Pharmacophoric Features | Outcome of Virtual Screening/Modeling |

| Clk4 & Dyrk1A nih.gov | Pharmacophore, 3D-QSAR | Not specified | Generated reliable models for predicting ligand activity and guiding future design. |

| PI3Kδ researchgate.netresearchgate.net | Pharmacophore, 3D-QSAR, Docking, MD | Hydrophobic features, H-bond acceptors | Explored the interaction mechanism and identified critical structural factors for inhibitory activity. |

| MMP-13 nih.gov | 3D-QSAR, Docking, MD | Electrostatic, hydrophobic, H-bond acceptor fields | Led to the design of eight novel quinazolinones with high predicted activity. |

| BRD9 cnr.it | Pharmacophore, Docking | Not specified | Identified 5 potent binders in the low micromolar range from a large virtual library. |

| Acetylcholinesterase (AChE) researchgate.net | Docking, ADMET Prediction | Not specified | Identified novel derivatives with favorable binding interactions and pharmacokinetic profiles. |

Spectroscopic and Advanced Analytical Techniques for Characterization of 6 Amino 6h Quinazolin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy Proton (¹H) NMR spectroscopy of 6-amino-6H-quinazolin-4-one is used to identify the number and types of hydrogen atoms present in the molecule. The spectrum is expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring, the protons of the amino (-NH₂) group, and the lactam proton (-NH-). The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. wfu.edulibretexts.org The protons of the amino group and the lactam N-H are exchangeable with deuterium (B1214612) oxide (D₂O) and their signals can be broad, with chemical shifts that are sensitive to solvent, concentration, and temperature. docbrown.info Spin-spin coupling between adjacent, non-equivalent protons would manifest as splitting patterns (e.g., doublets, triplets), providing crucial information on the substitution pattern of the aromatic ring.